molecular formula C23H16N4O3 B2415554 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one CAS No. 1207014-04-7

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one

Cat. No.: B2415554
CAS No.: 1207014-04-7
M. Wt: 396.406
InChI Key: RANZICVHGRIUFX-UHFFFAOYSA-N
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Description

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

The synthesis of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one typically involves multiple steps. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under specific conditions. The reaction conditions often involve the use of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .

Chemical Reactions Analysis

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

Scientific Research Applications

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to the disruption of critical biological pathways. For example, it may inhibit the activity of bacterial enzymes, leading to the death of bacterial cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one is unique due to its specific structural features and biological activities. Similar compounds include other oxadiazole derivatives, such as:

These compounds share some similarities in their chemical structure but differ in their specific applications and biological activities, highlighting the uniqueness of this compound .

Properties

IUPAC Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3/c1-29-17-13-11-15(12-14-17)21-24-22(30-26-21)20-18-9-5-6-10-19(18)23(28)27(25-20)16-7-3-2-4-8-16/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANZICVHGRIUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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